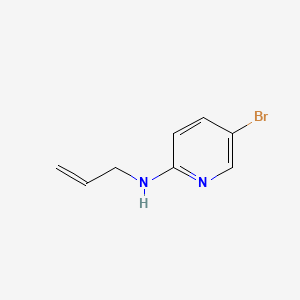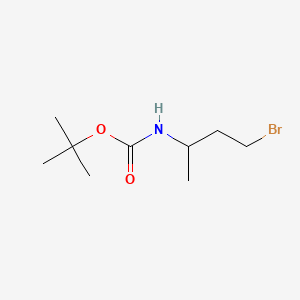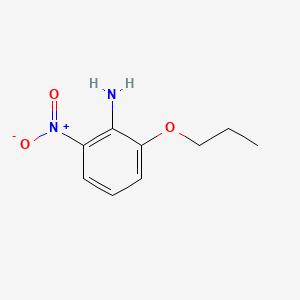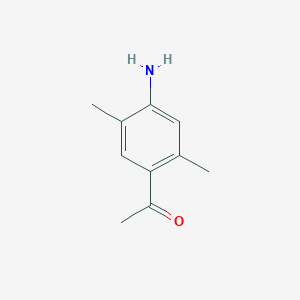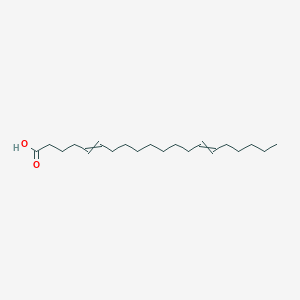
Icosa-5,14-dienoic acid
Übersicht
Beschreibung
Icosa-5,14-dienoic acid, also known as (5E,14E)-5,14-Icosadienoic acid, is a polyunsaturated fatty acid with the molecular formula C20H36O2. This compound is characterized by the presence of two double bonds located at the 5th and 14th positions of the carbon chain. It is a relatively rare fatty acid found in small amounts in various animal tissues and has been studied for its potential biological and industrial applications .
Wissenschaftliche Forschungsanwendungen
Zukünftige Richtungen
The synthesis of hybrid compounds based on Icosa-5,14-dienoic acid and other biologically active compounds presents an interesting area of future research . These hybrid molecules could potentially exhibit synergistic interactions and increased effectiveness, while balancing side effects and avoiding potential drug resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of icosa-5,14-dienoic acid can be achieved through several methods. One common approach involves the stereoselective cross-cyclomagnesiation reaction of aliphatic and oxygen-containing 1,2-dienes catalyzed by Cp2TiCl2. This method allows for the efficient production of the desired dienoic acid with high yields .
Industrial Production Methods: Industrial production of this compound typically involves the elongation and desaturation of linoleic acid. This process can be carried out using enzymatic methods or chemical catalysts to achieve the desired double bond configuration and chain length .
Analyse Chemischer Reaktionen
Types of Reactions: Icosa-5,14-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The double bonds can be reduced to form saturated fatty acids.
Substitution: The carboxylic acid group can undergo esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Esterification with alcohols in the presence of acid catalysts like sulfuric acid (H2SO4).
Major Products:
Oxidation: Epoxides, hydroxylated fatty acids.
Reduction: Saturated fatty acids.
Substitution: Esters, amides.
Wirkmechanismus
The mechanism of action of icosa-5,14-dienoic acid involves its incorporation into cellular membranes and modulation of lipid metabolism. It can influence the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2 by altering the expression of enzymes like inducible nitric oxide synthase and cyclooxygenase-2 . Additionally, it can act as an antagonist of the leukotriene B4 receptor, thereby modulating inflammatory processes .
Vergleich Mit ähnlichen Verbindungen
Icosa-5,14-dienoic acid can be compared with other polyunsaturated fatty acids such as:
Linoleic Acid (C182): A precursor in the biosynthesis of this compound.
Arachidonic Acid (C204): Another polyunsaturated fatty acid involved in inflammatory processes.
Eicosapentaenoic Acid (C205): Known for its anti-inflammatory properties and found in fish oils.
Uniqueness: this compound is unique due to its specific double bond configuration and its ability to modulate inflammatory responses differently compared to other polyunsaturated fatty acids .
Eigenschaften
IUPAC Name |
icosa-5,14-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,15-16H,2-5,8-14,17-19H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYAEYLYGOTGGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCCCCCCCC=CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694033 | |
| Record name | Icosa-5,14-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122055-58-7 | |
| Record name | Icosa-5,14-dienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


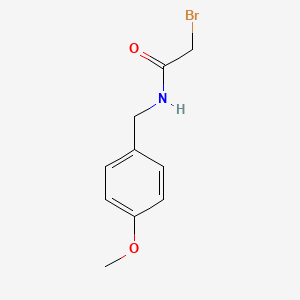
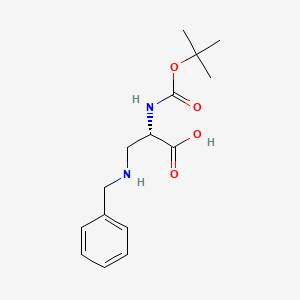
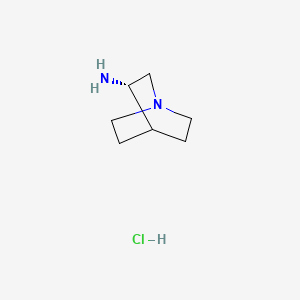
![[2,2'-Bipyridine]-4,4'-diyldiboronic acid](/img/structure/B599639.png)
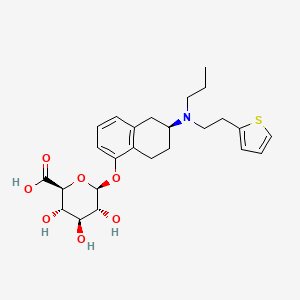

![N-[2-(dimethylamino)phenyl]acetamide](/img/structure/B599646.png)
